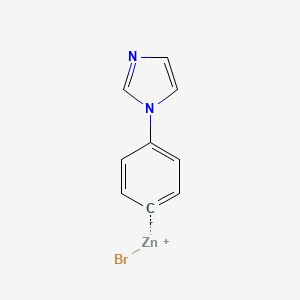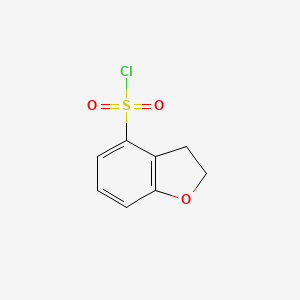
2,3-Dihydrobenzofuran-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzofuran-4-sulfonyl chloride is a chemical compound that belongs to the class of benzofuran derivatives. The compound this compound is characterized by the presence of a sulfonyl chloride group attached to the benzofuran ring, which imparts unique chemical properties to the molecule .
Preparation Methods
The synthesis of 2,3-Dihydrobenzofuran-4-sulfonyl chloride involves several key stepsFor example, the reaction of salicylaldehyde with an appropriate alkylating agent can form the benzofuran ring, which is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
In industrial production, the synthesis may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. The use of metal-catalyzed reactions and advanced purification techniques can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2,3-Dihydrobenzofuran-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation or reduction under specific conditions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of transition metal catalysts to form more complex structures.
Common reagents used in these reactions include chlorosulfonic acid, metal catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dihydrobenzofuran-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzofuran-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-4-sulfonyl chloride can be compared with other benzofuran derivatives, such as:
- 2,3-Dihydrobenzofuran-5-sulfonyl chloride
- 2,3-Dihydrobenzofuran-7-sulfonyl chloride
- Benzofuran-4-sulfonyl chloride
These compounds share similar structural features but differ in the position of the sulfonyl chloride group or other substituents. The unique position of the sulfonyl chloride group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7ClO3S |
|---|---|
Molecular Weight |
218.66 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-4-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClO3S/c9-13(10,11)8-3-1-2-7-6(8)4-5-12-7/h1-3H,4-5H2 |
InChI Key |
QADONEWUQWFYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


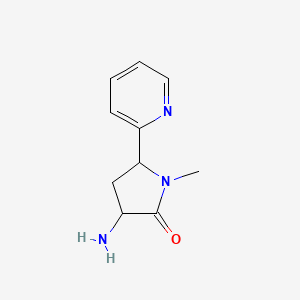
![(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one](/img/structure/B14882590.png)
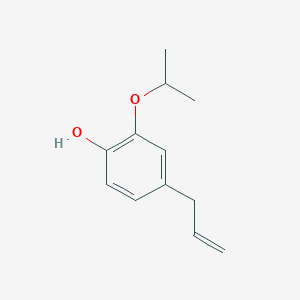
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B14882597.png)
![3-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14882599.png)

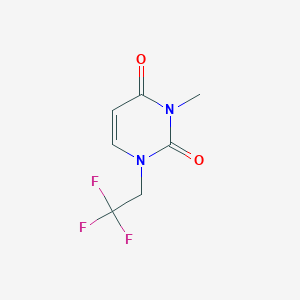
![2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14882621.png)
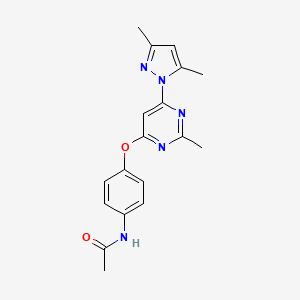
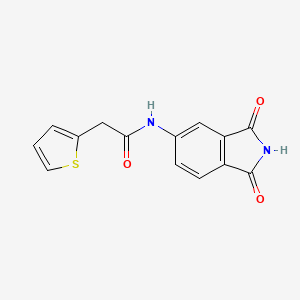

![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14882638.png)
